molecular formula C15H29BrO2S B3028936 11-Sulfanylundecyl 2-bromo-2-methylpropanoate CAS No. 404857-69-8

11-Sulfanylundecyl 2-bromo-2-methylpropanoate

Cat. No.: B3028936
CAS No.: 404857-69-8
M. Wt: 353.4 g/mol
InChI Key: JVQTWZGZUCJHRV-UHFFFAOYSA-N
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Description

11-Sulfanylundecyl 2-bromo-2-methylpropanoate is a chemical compound with the molecular formula C15H29BrO2S. It is also known as 2-bromo-2-methylpropanoic acid 11-mercaptoundecyl ester. This compound is characterized by the presence of a sulfanyl group (-SH) and a bromo group (-Br) attached to a long alkyl chain. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Sulfanylundecyl 2-bromo-2-methylpropanoate typically involves the esterification of 2-bromo-2-methylpropanoic acid with 11-mercaptoundecanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

11-Sulfanylundecyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

Scientific Research Applications

11-Sulfanylundecyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules and the study of protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 11-Sulfanylundecyl 2-bromo-2-methylpropanoate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The sulfanyl group can form covalent bonds with other molecules, while the bromo group can participate in substitution reactions. These properties make it a versatile compound for chemical modifications and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-methylpropanoic acid 11-mercaptoundecyl ester
  • 2-(2-Bromoisobutyryloxy)undecyl thiol
  • ω-Mercaptoundecyl bromoisobutyrate (MUBiB)

Uniqueness

11-Sulfanylundecyl 2-bromo-2-methylpropanoate is unique due to its combination of a long alkyl chain, a sulfanyl group, and a bromo group. This combination provides it with distinct reactivity and versatility in various chemical reactions, making it valuable for a wide range of applications .

Properties

IUPAC Name

11-sulfanylundecyl 2-bromo-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO2S/c1-15(2,16)14(17)18-12-10-8-6-4-3-5-7-9-11-13-19/h19H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQTWZGZUCJHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCCCCCCCCCCS)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727058
Record name 11-Sulfanylundecyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404857-69-8
Record name 11-Sulfanylundecyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Mercaptoundecyl 2-Bromo-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Mercaptoundecyl bromoisobutyrate was synthesized through the reaction of bromoisobutyryl bromide and 11-mercapto-1-undecanol using a method published previously. 1H NMR (300 MHz, CDCl3): 4.15 (t, J=6.9 Hz, 2H, OCH2), 2.51 (q, J=7.5 Hz, 2H, SCH2), 1.92 (s, 6H, CH3), 1.57-1.72 (m, 4H, CH2), and 1.24-1.40 (m, 16H, CH2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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